molecular formula C23H21ClO3 B1668837 Chlorotrianisene CAS No. 569-57-3

Chlorotrianisene

Cat. No.: B1668837
CAS No.: 569-57-3
M. Wt: 380.9 g/mol
InChI Key: BFPSDSIWYFKGBC-UHFFFAOYSA-N
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Mechanism of Action

Properties

IUPAC Name

1-[1-chloro-2,2-bis(4-methoxyphenyl)ethenyl]-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClO3/c1-25-19-10-4-16(5-11-19)22(17-6-12-20(26-2)13-7-17)23(24)18-8-14-21(27-3)15-9-18/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPSDSIWYFKGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClO3
Record name CHLOROTRIANISENE
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DSSTOX Substance ID

DTXSID1021299
Record name Chlorotrianisene
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Molecular Weight

380.9 g/mol
Source PubChem
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Physical Description

Small white crystals or white powder. Softens at 226 °F. Odorless. (NTP, 1992), Solid
Record name CHLOROTRIANISENE
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Record name Chlorotrianisene
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Solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL 0.28 G/100 ML; IN ETHER 3.6 G/100 ML; SOL IN GLACIAL ACETIC ACID, CARBON TETRACHLORIDE, VEGETABLE OILS, 1 G SOL IN 360 ML OF METHANOL, 7 ML ACETONE, 2.5 ML BENZENE, IN ABOUT 1.5 ML CHLOROFORM; PRACTICALLY INSOL IN 2,2,4-TRIMETHYLPENTANE, 1.99e-04 g/L
Record name CHLOROTRIANISENE
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Record name CHLOROTRIANISENE
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Record name Chlorotrianisene
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Mechanism of Action

Chlorotrianisene binds to the estrogen receptor on various estrogen receptor bearing cells. Target cells include cells in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary.
Record name Chlorotrianisene
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Color/Form

CRYSTALS FROM METHANOL, SMALL WHITE CRYSTALS, OR AS CRYSTALLINE POWDER; EXHIBITS POLYMORPHISM

CAS No.

569-57-3
Record name CHLOROTRIANISENE
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Record name Chlorotrianisene
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Record name Chlorotrianisene [USP:INN:BAN]
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Record name Chlorotrianisene
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Record name CHLOROTRIANISENE
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Record name CHLOROTRIANISENE
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Record name Chlorotrianisene
Source Human Metabolome Database (HMDB)
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Melting Point

237 to 241 °F (NTP, 1992), 113-114, 114-116 °C, 115 °C
Record name CHLOROTRIANISENE
Source CAMEO Chemicals
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Record name Chlorotrianisene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00269
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name CHLOROTRIANISENE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chlorotrianisene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014414
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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